molecular formula C8H5BrN2OS2 B10901996 (5Z)-5-[(5-bromothiophen-2-yl)methylidene]-2-imino-1,3-thiazolidin-4-one

(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-2-imino-1,3-thiazolidin-4-one

Cat. No.: B10901996
M. Wt: 289.2 g/mol
InChI Key: ZIPAIQOBDHTQMB-HYXAFXHYSA-N
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Description

5-[(5-BROMO-2-THIENYL)METHYLENE]-2-IMINO-1,3-THIAZOLAN-4-ONE is a heterocyclic compound that contains both thiazole and thiophene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(5-BROMO-2-THIENYL)METHYLENE]-2-IMINO-1,3-THIAZOLAN-4-ONE typically involves the reaction of 5-bromo-2-thiophenecarboxaldehyde with thiosemicarbazide under specific conditions. The reaction is carried out in the presence of a base, such as sodium acetate, and a solvent, like ethanol. The mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[(5-BROMO-2-THIENYL)METHYLENE]-2-IMINO-1,3-THIAZOLAN-4-ONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(5-BROMO-2-THIENYL)METHYLENE]-2-IMINO-1,3-THIAZOLAN-4-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(5-BROMO-2-THIENYL)METHYLENE]-2-IMINO-1,3-THIAZOLAN-4-ONE involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with DNA replication and protein synthesis. These actions contribute to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C8H5BrN2OS2

Molecular Weight

289.2 g/mol

IUPAC Name

(5Z)-2-amino-5-[(5-bromothiophen-2-yl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C8H5BrN2OS2/c9-6-2-1-4(13-6)3-5-7(12)11-8(10)14-5/h1-3H,(H2,10,11,12)/b5-3-

InChI Key

ZIPAIQOBDHTQMB-HYXAFXHYSA-N

Isomeric SMILES

C1=C(SC(=C1)Br)/C=C\2/C(=O)N=C(S2)N

Canonical SMILES

C1=C(SC(=C1)Br)C=C2C(=O)N=C(S2)N

Origin of Product

United States

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